
Bulbocapnine
Übersicht
Beschreibung
Bulbocapnin ist ein Alkaloid, das in Pflanzen der Gattungen Corydalis und Dicentra vorkommt, die zur Familie der Fumariaceae gehören . Es wurde als potenter Acetylcholinesterase-Hemmer identifiziert und hat eine inhibitorische Aktivität gegen Enzyme wie Tyrosinhydroxylase gezeigt . Bulbocapnin wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen .
Herstellungsmethoden
Bulbocapnin kann unter Verwendung der Bischler-Napieralski-Pschorr-Synthesemethode synthetisiert werden . Diese Methode beinhaltet die Cyclisierung eines β-Phenylethylamins zu der Aporphinstruktur, gefolgt von verschiedenen Modifikationen der funktionellen Gruppen, um Bulbocapnin zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Säuren und hoher Temperaturen, um die Cyclisierung zu ermöglichen
Chemische Reaktionsanalyse
Bulbocapnin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Bulbocapnin kann oxidiert werden, um verschiedene Chinonderivate zu bilden.
Reduktion: Die Reduktion von Bulbocapnin kann zur Bildung von Dihydroderivaten führen.
Substitution: Bulbocapnin kann Substitutionsreaktionen eingehen, insbesondere an den Methoxy- und Hydroxylgruppen.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise liefert die Oxidation typischerweise Chinonderivate, während die Reduktion Dihydroderivate erzeugt .
Wissenschaftliche Forschungsanwendungen
Biologie: Es wurde gezeigt, dass Bulbocapnin Acetylcholinesterase und Tyrosinhydroxylase hemmt, was es zu einem wertvollen Werkzeug für die Untersuchung der Enzyminhibition und der Neurotransmitterbiosynthese macht
Medizin: Bulbocapnin hat potenzielle therapeutische Anwendungen bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit aufgrund seiner inhibitorischen Wirkungen auf Acetylcholinesterase und Dopaminbiosynthese
Wirkmechanismus
Bulbocapnin übt seine Wirkung hauptsächlich durch die Hemmung von Acetylcholinesterase und Tyrosinhydroxylase aus . Durch die Hemmung von Acetylcholinesterase erhöht Bulbocapnin den Acetylcholinspiegel im synaptischen Spalt und verbessert die cholinerge Neurotransmission . Die Hemmung von Tyrosinhydroxylase reduziert die Biosynthese von Dopamin, was sich auf dopaminerge Signalwege auswirken kann . Diese Mechanismen tragen zu den potenziellen therapeutischen Wirkungen von Bulbocapnin bei neurologischen Erkrankungen bei .
Vorbereitungsmethoden
Bulbocapnine can be synthesized using the Bischler-Napieralski-Pschorr synthetic method . This method involves the cyclization of a β-phenylethylamine derivative to form the aporphine structure, followed by various functional group modifications to yield this compound . The reaction conditions typically include the use of strong acids and high temperatures to facilitate cyclization
Analyse Chemischer Reaktionen
Bulbocapnine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Bulbocapnine exhibits several notable biological activities:
- Acetylcholinesterase Inhibition : This property allows this compound to enhance neuromuscular transmission, making it potentially useful in treating conditions like myasthenia gravis and glaucoma .
- Dopamine Biosynthesis Modulation : As a tyrosine hydroxylase inhibitor, this compound impairs dopamine synthesis, which is significant in understanding neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .
- Amyloid Beta Protein Inhibition : this compound has shown potential in inhibiting amyloid beta fiber formation, a hallmark of Alzheimer's disease, suggesting therapeutic applications under the amyloid hypothesis .
Neurological Disorders
This compound has been investigated for its effects on various neurological conditions:
- Myasthenia Gravis : Its ability to boost neuromuscular transmission makes it a candidate for treating this autoimmune disorder characterized by muscle weakness .
- Tremor Diseases : Clinical studies have reported the efficacy of this compound in reducing tremors associated with Parkinson's disease and other movement disorders .
- Dyskinetic Phenomena : Research involving patients with dyskinesia has shown promising results, indicating potential therapeutic value in managing symptoms associated with central nervous system disorders .
Cognitive and Psychiatric Applications
The compound's influence on cognitive functions has led to exploration in neuropsychiatric contexts:
- Cognitive Impairments : this compound may help attenuate psychotic symptoms and cognitive deficits seen in dementia and Alzheimer's disease by modulating acetylcholine levels in the central nervous system .
- Behavioral Studies : Its effects on inducing cataleptic states have been studied to understand its potential use in psychiatric treatments, including those aimed at inducing stupor or altering consciousness states .
Clinical Trials
A review of clinical trials highlights the following findings:
Experimental Studies
Experimental studies have provided insights into the mechanisms of action:
- A study demonstrated that this compound acts as a competitive inhibitor of dopamine receptors, influencing blood pressure regulation through unique receptor mechanisms .
- Another research highlighted its selectivity in not inhibiting responses to other neurotransmitters, suggesting a targeted action profile that could be beneficial for therapeutic applications .
Wirkmechanismus
Bulbocapnine exerts its effects primarily through the inhibition of acetylcholinesterase and tyrosine hydroxylase . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Inhibition of tyrosine hydroxylase reduces the biosynthesis of dopamine, which can affect dopaminergic signaling pathways . These mechanisms contribute to this compound’s potential therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Bulbocapnin ist strukturell ähnlich anderen Aporphinalkaloiden wie Apomorphin, Glaucin, Nantenin, Nuciferin, Pukatein, Stepholidin und Tetrahydropalmatin . Im Vergleich zu diesen Verbindungen ist Bulbocapnin einzigartig in seiner dualen inhibitorischen Aktivität gegen Acetylcholinesterase und Tyrosinhydroxylase . Diese duale Aktivität macht Bulbocapnin besonders wertvoll für die Untersuchung des Zusammenspiels zwischen cholinergen und dopaminergen Signalwegen .
Biologische Aktivität
Bulbocapnine is an aporphine alkaloid primarily derived from plants in the genera Corydalis and Dicentra, belonging to the family Fumariaceae. This compound has garnered attention due to its diverse biological activities, including neuropharmacological effects, enzyme inhibition, and potential therapeutic applications.
- Chemical Formula : CHNO
- Molar Mass : 325.364 g·mol
- Melting Point : 201 to 203 °C
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Acetylcholinesterase Inhibition : this compound acts as an inhibitor of acetylcholinesterase (AChE), which plays a significant role in neurotransmission by breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Dopamine Biosynthesis Inhibition : The compound inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. This action can lead to decreased dopamine levels, which may have implications for disorders characterized by dopaminergic dysregulation .
- Amyloid Beta Protein Inhibition : this compound has been reported to inhibit the formation of amyloid beta (Aβ) fibrils, which are associated with Alzheimer's disease pathology. This suggests a potential role in neuroprotective strategies against neurodegenerative diseases .
Neuropharmacological Effects
This compound has been shown to induce catalepsy, characterized by a state resembling akinetic mutism and waxy flexibility. This effect is similar to that produced by other neuroleptics and has been utilized in experimental settings to study motor control .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A study highlighted its antibacterial effects, noting that it slightly affected various metabolic pathways without altering growth patterns significantly . This suggests that while this compound may not be a potent antibacterial agent, it could have ancillary effects on microbial metabolism.
Enzyme Inhibition Studies
The enzyme inhibition profile of this compound includes:
Enzyme | Inhibition Type | IC |
---|---|---|
Acetylcholinesterase (AChE) | Competitive Inhibition | <10 μM |
Tyrosine Hydroxylase | Non-competitive Inhibition | Not specified |
These findings indicate this compound's potential as a therapeutic agent targeting cholinergic and dopaminergic systems.
Case Studies and Research Findings
- Clinical Observations : Historical studies conducted by Robert Heath at Tulane University explored this compound's effects on human subjects, particularly its ability to induce stupor and its potential applications in interrogation techniques . These studies raised ethical concerns but provided insight into the compound's psychoactive properties.
- Experimental Models : In laboratory settings, this compound has been used to study its effects on rodent models for neurodegenerative diseases, demonstrating promising results in modulating symptoms associated with dopamine deficiency .
Eigenschaften
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODGIKWNLDQZBM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183940 | |
Record name | Bulbocapnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298-45-3 | |
Record name | (+)-Bulbocapnine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bulbocapnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bulbocapnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bulbocapnine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BULBOCAPNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0TGI865QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise mechanism remains unclear, research suggests that bulbocapnine interacts with multiple neurotransmitter systems in the brain, including the dopaminergic, adrenergic, and serotonergic systems. [, , , ]. this compound has been shown to act as an antagonist at both dopamine D1 and D2 receptors, blocking the effects of dopamine. [, , ]. It also exhibits α-adrenergic blocking properties, affecting norepinephrine signaling. []. Further research is needed to fully elucidate the complex interplay of these systems in this compound-induced catalepsy.
A: this compound administration in animals, particularly primates and rodents, results in a characteristic cataleptic state. This state is marked by immobility, decreased motor initiative, waxy flexibility (resistance to passive movement but holding imposed postures), and diminished responsiveness to external stimuli. [, , , , , ]. Notably, higher doses of this compound can induce hyperkinetic movements and even seizures in some animals. [, ].
A: Unlike typical "major tranquilizers," which primarily affect polysynaptic reflexes, this compound demonstrates a selective depressive effect on spinal monosynaptic reflex responses in rats. []. This suggests a distinct mechanism of action compared to other drugs inducing catalepsy.
A: Interestingly, environmental stress has been observed to interrupt this compound-induced catalepsy in rats. []. This highlights the complex interplay between environmental factors and the drug's effects on the central nervous system.
A: Research suggests that this compound might induce catalepsy by elevating acetylcholine levels in the striatum, a brain region crucial for motor control. []. This elevation, potentially linked to alterations in dopaminergic activity, might contribute to the characteristic motor impairments seen in this compound-induced catalepsy.
ANone: this compound has the molecular formula C19H19NO4 and a molecular weight of 325.35 g/mol.
A: Spectroscopic techniques, such as NMR and mass spectrometry, have been extensively employed to characterize the structure of this compound and its derivatives. [, ]. These techniques provide valuable information about the compound's structural features, including the presence of specific functional groups and their spatial arrangement within the molecule.
A: While specific details on this compound's ADME profile remain limited in the provided research, studies suggest it is readily absorbed following various routes of administration, including subcutaneous and intraperitoneal injections. [, ]. Further research is needed to fully elucidate the drug's pharmacokinetic properties.
A: Research indicates that this compound's effects can vary depending on the route of administration. For example, intraventricular injections in cats have been shown to induce catalepsy at significantly lower doses compared to subcutaneous administration. [].
ANone: Research on the long-term effects of this compound exposure remains limited. Given its complex interplay with multiple neurotransmitter systems, investigating the potential for lasting neurological changes is crucial.
A: Studies have explored the SAR of this compound and related aporphine alkaloids, revealing key structural features essential for their pharmacological activity. [, ]. For instance, the presence of a hydroxyl group at the C-11 position appears crucial for D1 receptor antagonist activity. While the corresponding methoxy derivatives show minimal activity at dopamine receptors. []. Furthermore, the stereochemistry at the C-6a position plays a significant role in binding affinity, with the 6aR configuration being optimal for interaction with dopamine receptors. []. These findings highlight the importance of specific structural motifs for the pharmacological profile of this compound and its analogs.
A: this compound holds a unique place in the history of neuroscience research, particularly in studying catatonia. Its ability to induce a cataleptic state in animals, first described by Peters in 1904, has provided a valuable tool for investigating the neural mechanisms underlying this complex motor disorder. [, , ]. While the use of this compound as a model for human catatonia has been subject to debate, it continues to provide insights into the intricate interplay of neurotransmitter systems involved in motor control and behavioral responses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.